molecular formula C16H20ClN3O3 B3114068 4-(3-((4-氯-7-甲氧基喹唑啉-6-基)氧基)丙基)吗啉 CAS No. 199327-59-8

4-(3-((4-氯-7-甲氧基喹唑啉-6-基)氧基)丙基)吗啉

货号 B3114068
CAS 编号: 199327-59-8
分子量: 337.8 g/mol
InChI 键: WCABKKDNOBDPHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is a chemical compound with the molecular formula C16H20ClN3O3 and a molecular weight of 337.80100 . It is also known by other synonyms such as 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. This core is substituted at the 4-position by a chloro group and at the 7-position by a methoxy group. Additionally, a morpholine ring is attached to the quinazoline core via a 3-carbon chain .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.262±0.06 g/cm3 and a predicted boiling point of 497.8±45.0 °C . The melting point is reported to be 180-181 °C .

科学研究应用

合成与表征

  1. 喹唑啉衍生物的合成:该化合物因其在医学应用中的潜力而被合成,特别是在肺癌治疗的背景下。例如,Zhi-qiang Cai 等人。(2019 年)展示了通过选择性亲核攻击合成相关化合物 6-(3-氯丙氧基)-4-(2-氟苯基氨基)-7-甲氧基喹唑啉。该化合物对肺癌细胞系的增殖表现出有效的抑制作用 (Zhi-qiang Cai 等人,2019 年)

生物活性

  1. 抗菌和 DNA 切割潜力:该化合物的一个衍生物,结合了一个 1,2,5-噻二唑部分,对结核分枝杆菌显示出中等抑制作用,并表现出 DNA 切割潜力,表明其与医学研究相关 (Suraj N. Mali 等人,2019 年)

  2. 抗氧化和抗肿瘤活性:含有该分子和洛索宁的新型化合物的合成表明具有抗氧化和抗肿瘤活性,如在艾氏腹水癌细胞中观察到的,突出了其在癌症研究中的潜力 (A. Hassanien 等人,2022 年)

化学稳定性和降解

  1. 在药物背景下的降解研究:一项关于吗啉化合物在各种条件下(包括过氧化物介导的水解)降解的研究揭示了数种降解产物的形成。这对于了解含有此类结构的药物的稳定性非常重要 (R. Yanaka 等人,2021 年)

缓蚀

  1. 缓蚀性能:喹啉的衍生物,包括类似于 4-(3-((4-氯-7-甲氧基喹唑啉-6-基)氧基)丙基)吗啉的结构,已被研究其作为缓蚀剂的有效性,尤其是在酸性环境中的低碳钢中。这表明它们在工业环境中的潜在应用 (Meryem Hrimla 等人,2021 年)

未来方向

While specific future directions for this compound are not mentioned in the sources I found, the quinazoline scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities. Future research may focus on exploring the potential biological activities of this compound and its derivatives, as well as optimizing its properties for potential therapeutic applications .

属性

IUPAC Name

4-[3-(4-chloro-7-methoxyquinazolin-6-yl)oxypropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCABKKDNOBDPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine

Synthesis routes and methods I

Procedure details

Di-tert-butyl azodicarboxylate (1.44 g, 6.26 mmol) was added portionwise at room temperature to a stirred suspension of 4-chloro-7-methoxyquinazolin-6-ol (1.20 g, 5.70 mmol), 3-morpholin-4-ylpropan-1-ol (0.91 g, 6.27 mmol) and triphenylphosphine (1.8 g, 6.87 mmol) in dichloromethane (25 ml). The reaction mixture was stirred for 2 hours and then the resulting orange solution was purified directly by silica gel chromatography eluting with a mixture of 5% methanol in dichloromethane to give 4-chloro-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazoline (1.28 g, 67% yield) as a pale yellow solid:
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin4-one (990 mg, 3.1 mmol) in thionyl chloride (10 ml) and DMF (0.1 ml) was heated at 80° C. for 1.5 hours. The mixture was allowed to cool, toluene was added and the solvent was removed by evaporation. The residue was partitioned between ethyl acetate and water and the aqueous layer was adjusted to pH7.5 with 2M sodium hydroxide solution. The organic layer was separated, washed with brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash chromatography eluting with methylene chloride/methanol (119 followed by 95/5). The purified solid was triturated with hexane, collected by filtration and washed with ether to give 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (614 mg, 58%).
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Reactant of Route 4
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Reactant of Route 6
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine

Citations

For This Compound
4
Citations
M Fan, L Hu, S Shi, X Song, H He, B Qi - Bioorganic & Medicinal Chemistry, 2023 - Elsevier
Acquired drug resistance occurred in the treatment of non-small-cell lung cancer is a persistent challenge, especially in EGFR mutant type. In this study, we present design, synthesis …
Number of citations: 3 www.sciencedirect.com
W Li, SY Chen, WN Hu, M Zhu, JM Liu… - Journal of Chemical …, 2020 - journals.sagepub.com
A series of novel quinazoline derivatives containing piperazine analogs are synthesized via substitution reactions with 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine (…
Number of citations: 14 journals.sagepub.com
J Min, K Guo, PK Suryadevara, F Zhu… - Journal of medicinal …, 2016 - ACS Publications
We previously reported a novel inhibitor of the ataxia-telangiectasia mutated (ATM) kinase, which is a target for novel radiosensitizing drugs. While our initial lead, compound 4, was …
Number of citations: 34 pubs.acs.org
W Cheng, S Wang, Z Yang, X Tian… - … Design, Development and …, 2019 - Taylor & Francis
Purpose In order to get novel EGFR inhibitors exerting more potency in tumor hypoxia than in normoxia. Methods A series of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines …
Number of citations: 9 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。